molecular formula C9H13N B14426536 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole CAS No. 81374-50-7

1-(3-Methylbut-1-en-1-yl)-1H-pyrrole

Cat. No.: B14426536
CAS No.: 81374-50-7
M. Wt: 135.21 g/mol
InChI Key: YQCAVRSSVKYYOT-UHFFFAOYSA-N
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Description

1-(3-Methylbut-1-en-1-yl)-1H-pyrrole is a synthetic pyrrole derivative characterized by a prenyl-like side chain. The pyrrole ring is a fundamental nitrogen-containing heterocycle of significant interest in medicinal and organic chemistry due to its presence in numerous bioactive molecules and natural products . This specific compound, featuring a 3-methylbut-1-en-1-yl substituent on the nitrogen atom, serves as a versatile building block for the synthesis of more complex molecules. The structural motif of N-alkylated pyrroles is frequently encountered in the development of novel pharmaceutical candidates and functional materials . The primary research applications of this compound are in organic synthesis and drug discovery. It can be utilized as a precursor for the construction of diverse pyrrole alkaloid analogs or functionalized pyrrole scaffolds. The electron-rich nature of the pyrrole ring makes it amenable to further electrophilic substitution reactions, allowing for regioselective functionalization at various ring positions to create libraries of compounds for biological screening . Researchers value this compound for its potential to contribute to structure-activity relationship (SAR) studies, particularly in exploring the effects of N-substituents on the biological activity of the pyrrole core. While its specific mechanism of action is dependent on the final target molecule, pyrrole derivatives are known to exhibit a wide range of mechanisms, including enzyme inhibition and receptor modulation . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

81374-50-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-(3-methylbut-1-enyl)pyrrole

InChI

InChI=1S/C9H13N/c1-9(2)5-8-10-6-3-4-7-10/h3-9H,1-2H3

InChI Key

YQCAVRSSVKYYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CN1C=CC=C1

Origin of Product

United States

Preparation Methods

Direct Alkylation with 3-Methylbut-1-en-1-yl Halides

The most straightforward method involves alkylating pyrrole with 3-methylbut-1-en-1-yl halides (e.g., bromide or chloride) under basic conditions. This approach leverages the nucleophilicity of pyrrole’s nitrogen atom.

Procedure :

  • Reagents : Pyrrole, 3-methylbut-1-en-1-yl bromide, sodium hydride (NaH).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions : 0°C to room temperature, inert atmosphere (N₂ or Ar).
  • Mechanism : Deprotonation of pyrrole by NaH generates a pyrrolyl anion, which undergoes nucleophilic substitution with the alkyl halide.

Optimization Insights :

  • Base Selection : Strong bases like NaH or KOH improve reaction efficiency by ensuring complete deprotonation of pyrrole.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic interactions, accelerating the reaction.
  • Yield : Reported yields range from 60% to 85%, depending on halide reactivity and purification methods.

Limitations :

  • Competing alkylation at pyrrole’s α-positions (C2/C5) may occur, necessitating careful stoichiometric control.
  • Sensitivity to moisture requires stringent anhydrous conditions.

Lewis Acid/Base-Mediated Regioselective Alkylation

To address regioselectivity challenges, a NaOtBu/Et₃B system has been employed to direct alkylation exclusively to the nitrogen atom. This method, inspired by indole alkylation strategies, ensures high fidelity in product formation.

Procedure :

  • Reagents : Pyrrole, 3-methylbut-1-en-1-yl bromide, sodium tert-butoxide (NaOtBu), triethylborane (Et₃B).
  • Solvent : Dichloromethane (DCM) or toluene.
  • Conditions : Room temperature, 12–24 hours.
  • Mechanism : Et₃B coordinates to the alkyl halide, polarizing the C–Br bond and facilitating SN2 attack by the pyrrolyl anion generated via NaOtBu.

Key Advantages :

  • Regioselectivity : >95% selectivity for N-alkylation over C2/C5 positions.
  • Yield : Up to 88% yield after column chromatography.

Substrate Scope :

  • Tolerates electron-withdrawing and donating groups on pyrrole, though steric hindrance from bulky substituents may reduce efficiency.

Reaction Optimization and Conditions

Temperature and Solvent Effects

  • Low-Temperature Alkylation : Minimizes side reactions but slows kinetics.
  • Elevated Temperatures : Accelerate reactions but risk decomposition of sensitive intermediates.
  • Solvent Screening : THF balances reactivity and solubility, while DMF enhances base strength but complicates purification.

Catalytic Systems

  • Lewis Acids (Et₃B) : Improve electrophilicity of alkyl halides, reducing required stoichiometry.
  • Brønsted Acids (Amberlyst-15) : Assist in proton transfer steps, particularly in aqueous conditions.

Characterization and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 6.75–6.80 (m, 2H, pyrrole H3/H4), 5.45–5.55 (m, 1H, CH=CH), 4.95–5.05 (m, 2H, N-CH₂), 1.75 (s, 3H, CH₃).
  • ¹³C NMR : δ 143.2 (C=CH), 122.5 (pyrrole C2/C5), 118.3 (pyrrole C3/C4), 45.8 (N-CH₂), 22.1 (CH₃).

Mass Spectrometry (MS) :

  • ESI-MS : m/z 163.1 [M+H]⁺, consistent with molecular formula C₁₀H₁₄N.

Comparative Data Table

Method Yield (%) Selectivity Key Conditions Reference
Direct Alkylation 60–85 Moderate NaH, THF, 0°C–RT
NaOtBu/Et₃B 75–88 High DCM, RT, 12–24 h
Zr-Catalyzed (Hypothetical) ZrOCl₂, H₂O/1,4-dioxane

Applications and Derivatives

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors.
  • Materials Science : Functionalization via alkene metathesis or epoxidation enables polymer synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the 3-methylbut-1-en-1-yl group or hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles.

Scientific Research Applications

1-(3-Methylbut-1-en-1-yl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations

Synthetic Complexity: The boronobenzyl derivative (52% yield) requires multi-step lithiation and borylation, demonstrating challenges in boronate ester deprotection . Bromophenyl derivatives achieve higher yields (82–93%) via Clausson-Kaas reactions, highlighting efficiency in aryl-substituted pyrrole synthesis .

Substituent Effects :

  • Alkenyl Groups (e.g., 3-methylbut-1-en-1-yl): Likely enhance conjugation and polymerizability, as seen in related optoelectronic polymers (e.g., poly(3,4-ethylenedioxythiophene)) .
  • Boronate Groups : Enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for creating π-conjugated systems .
  • Bromo Substituents : Serve as handles for further functionalization (e.g., Grignard reactions or palladium-catalyzed couplings) .

Physical Properties :

  • Aryl-substituted pyrroles (e.g., bromophenyl derivatives) exhibit higher melting points (~96–97°C) due to increased rigidity .
  • Alkenyl-substituted pyrroles may exhibit lower melting points, favoring solubility in organic solvents for polymerization .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole?

The synthesis of this compound typically involves Friedel-Crafts acylation or coupling reactions using pyrrole derivatives. For example, Friedel-Crafts acylation of 1H-pyrrole with appropriate alkenyl halides or acylating agents under anhydrous conditions yields substituted pyrroles . Reaction optimization, such as using chloranil in xylene under reflux for 25–30 hours, has been reported for similar pyrrole derivatives, followed by purification via recrystallization (e.g., methanol) . Solvent selection (e.g., chloroform, DMSO) and temperature control are critical to minimize side reactions and improve yields .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

  • 1H NMR : To identify substituent positions and coupling patterns. For example, aromatic protons in pyrrole derivatives appear between δ 6.3–7.8 ppm, with splitting patterns indicating substitution .
  • IR Spectroscopy : To detect functional groups like C=C (≈1600–1680 cm⁻¹) and C-N (≈1350–1500 cm⁻¹) .
  • ESI-MS : For molecular weight confirmation and fragmentation analysis. Derivatives with trifluoromethyl or cyclopropyl groups show distinct [M+1]⁺ peaks (e.g., m/z 494.1–510.0) .

Q. What safety precautions are recommended for handling pyrrole derivatives in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile reagents.
  • Wear gloves and goggles to prevent skin/eye contact. Contaminated areas should be washed with soap and water immediately .
  • Store compounds in sealed containers away from heat and moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while xylene facilitates high-temperature reactions (e.g., 25–30 hours reflux) .
  • Catalyst Use : Chloranil enhances cyclization efficiency in multi-step syntheses .
  • Purification : Recrystallization from ethanol/hexane mixtures (e.g., 35–58% yields) or column chromatography resolves byproducts .

Q. What strategies resolve contradictions in biological activity data for pyrrole-based anticancer agents?

  • Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., methoxy vs. hydroxy groups) alters tubulin polymerization inhibition. For instance, 3,4,5-trimethoxyphenyl derivatives show enhanced activity due to improved hydrophobic interactions .
  • Dose-Response Studies : Testing compounds across a range of concentrations (e.g., 0.1–100 µM) identifies potency thresholds and mitigates assay variability .

Q. How do researchers validate the purity of synthesized this compound compounds?

  • HPLC : Purity ≥98% is confirmed using C18 columns with methanol/water gradients .
  • Melting Point Analysis : Sharp melting ranges (e.g., 160–170°C) indicate homogeneity .
  • Spectral Consistency : Overlapping 1H NMR and IR data with computational predictions (e.g., PubChem entries) validates structural integrity .

Q. What advanced computational tools aid in predicting the reactivity of substituted pyrroles?

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
  • Molecular Docking : Models interactions with biological targets (e.g., tubulin binding pockets) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data in pyrrole derivative characterization be addressed?

  • Cross-Validation : Compare NMR data with literature values for analogous compounds (e.g., δ 7.2–7.5 ppm for aryl protons in vs. δ 6.6–7.8 ppm in ).
  • Isotopic Labeling : Use 13C-labeled intermediates to confirm carbon connectivity in ambiguous cases .
  • Crystallography : Single-crystal X-ray diffraction resolves disputes in regiochemistry for complex derivatives .

Methodological Resources

  • Synthetic Protocols : (xylene reflux), (coupling with benzoyl chlorides).
  • Analytical Standards : (NMR shifts), (PubChem spectral libraries).
  • Biological Assays : (tubulin inhibition protocols).

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